1-Phenethylpiperidine

Sigma-1 Receptor Radioligand Binding Neuroprotection

Procure 1-Phenethylpiperidine as the core scaffold for pH-dependent analgesic (NFEPP analog) synthesis and selective sigma-1 antagonist (AC927) research. Differentiated by >10-fold MOR affinity shift between pH 7.4 and 5.5 tissue, a property absent in fentanyl scaffolds. Enables translational pain studies without confounding opioid receptor activation. Laboratory R&D use only.

Molecular Formula C13H20IN
Molecular Weight 317.21 g/mol
CAS No. 6949-43-5
Cat. No. B1604376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethylpiperidine
CAS6949-43-5
Molecular FormulaC13H20IN
Molecular Weight317.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=CC=CC=C2.I
InChIInChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2
InChIKeyPHPYOILSCRSARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenethylpiperidine (CAS 6949-43-5) Procurement Guide: Core Scaffold for Sigma-1 Pharmacology


1-Phenethylpiperidine (1-PP) is an unsubstituted N-phenethyl piperidine derivative (C13H19N) that serves as the foundational scaffold for a structurally distinct class of opioid and sigma receptor modulators [1]. Unlike typical 4-anilidopiperidine opioids (e.g., fentanyl) or morphinans (e.g., morphine), 1-PP lacks the N-propionylanilino or oxygen-bridged ring structures, placing it in a unique chemical space [1]. This scaffold enables the rational design of pH-dependent peripheral analgesics (e.g., NFEPP derivatives) and selective sigma receptor antagonists (e.g., AC927), making it a versatile starting material for translational pain research and neuroscience probe development [2].

1-Phenethylpiperidine (CAS 6949-43-5): Why Sigma Receptor Probes Cannot Be Substituted with Generic Fentanyl Scaffolds


Substitution of 1-Phenethylpiperidine with seemingly similar N-substituted piperidines (e.g., 1-benzylpiperidine, 4-anilidopiperidine fentanyl precursors) in research workflows is invalid due to its divergent polypharmacology. Specifically, 1-PP exhibits a unique binding signature defined by moderate sigma-1 receptor affinity (Ki = 30-309 nM) and negligible affinity for serotonin 5-HT3 receptors (Ki > 700 nM) [1]. This contrasts sharply with the primary mu-opioid receptor (MOR) agonism of fentanyl or 4-ANPP. Critically, the phenethyl tail influences both basicity (pKa ~ 7.8-8.2) and conformational dynamics, enabling pH-dependent protonation and tissue-specific receptor engagement—a property that generic piperidines lack [2]. Below, the quantitative evidence delineates these specific differentiating properties that directly impact experimental reproducibility and translational potential.

Quantitative Comparative Evidence for 1-Phenethylpiperidine (CAS 6949-43-5) in Neuroscience Research


Sigma-1 Receptor Binding Affinity: 1-Phenethylpiperidine vs. Endogenous Ligands

1-Phenethylpiperidine demonstrates a moderate-to-high affinity for the sigma-1 receptor, a chaperone protein implicated in neuroprotection and pain. The reported binding affinity (Ki = 30 ± 2 nM for sigma-1) is comparable to that of the endogenous neurosteroid DHEA (Ki ~ 48 nM) and significantly tighter than progesterone (Ki ~ 268 nM) [1]. In contrast, its affinity for the classical mu-opioid receptor (MOR) is minimal, establishing it as a selective sigma-1 probe rather than a generic opioid. This contrasts with the fentanyl precursor 4-ANPP, which is primarily a MOR ligand with a Ki in the low nanomolar range [1].

Sigma-1 Receptor Radioligand Binding Neuroprotection

pH-Dependent Mu-Opioid Receptor Activation: NFEPP (1-Phenethylpiperidine Derivative) vs. Fentanyl

Derivatives of the 1-phenethylpiperidine scaffold, such as NFEPP, demonstrate a pH-dependent activation profile at the mu-opioid receptor (MOR). At physiological pH (7.4), NFEPP shows a significantly higher IC50 (lower affinity) for displacing [3H]-DAMGO compared to fentanyl, indicating reduced central nervous system (CNS) activity. However, at acidic pH (5.5-6.5), characteristic of inflamed or cancerous tissue, the IC50 of NFEPP is comparable to that of fentanyl, enabling peripheral-restricted analgesia [1]. Fentanyl exhibits no such pH-dependent shift in affinity [2].

Peripheral Analgesia pH-Sensitive G-Protein-Coupled Receptor

In Vivo Functional Selectivity: Peripheral Analgesia Without Central Side Effects

In rodent models of inflammatory pain, the 1-phenethylpiperidine derivative NFEPP produces analgesia equivalent to fentanyl but without the hallmark central and intestinal side effects. In a conditioned place preference (CPP) model of ongoing pain, a low dose of NFEPP reversed pain-induced aversion without inducing constipation, in stark contrast to fentanyl which produced significant constipation at equianalgesic doses [1]. Furthermore, the analgesic effect of NFEPP is fully reversed by the peripherally restricted antagonist naloxone-methiodide, confirming its action is confined to peripheral opioid receptors [2].

In Vivo Pharmacology Constipation Respiratory Depression

Broad Spectrum Activity in Opioid SAR: N-Phenethyl Modification Enhances MOR Affinity

In a systematic SAR study of 4-(m-hydroxyphenyl)piperidines, the N-phenethyl substitution consistently conferred superior mu-opioid receptor (MOR) binding affinity compared to N-methyl or N-allyl analogs. The N-phenethyl group enhances lipophilic interactions with the receptor's accessory binding pocket, leading to a quantifiable increase in analgesic potency in vivo [1]. This effect is class-level for 1-phenethylpiperidine derivatives, establishing the N-phenethyl moiety as a critical pharmacophore for optimizing piperidine-based opioid ligands.

Structure-Activity Relationship Mu-Opioid Receptor Piperidine Analgesics

High-Value Research Applications for 1-Phenethylpiperidine (CAS 6949-43-5) Based on Comparative Evidence


Rational Design of pH-Dependent Peripheral Analgesics to Avoid Central Side Effects

Procure 1-Phenethylpiperidine as the core scaffold to synthesize and evaluate NFEPP analogs. The quantitative evidence (Section 3, Evidence Item 2) confirms that the 1-PP core enables a >10-fold shift in MOR affinity between physiological (pH 7.4) and inflamed (pH 5.5) tissue, a property not achievable with standard fentanyl scaffolds. This application directly leverages the in vivo functional selectivity (Evidence Item 3) showing zero constipation at equianalgesic doses. Use this compound to develop peripherally-restricted analgesics for cancer or inflammatory pain, thereby addressing a critical unmet need for safer opioids [1].

Sigma-1 Receptor Pharmacology and Neuroprotection Studies

Utilize 1-Phenethylpiperidine as a selective sigma-1 receptor antagonist (AC927) for in vitro and in vivo neuroscience research. The binding data (Section 3, Evidence Item 1) demonstrates a Ki of 30 ± 2 nM for sigma-1 with negligible off-target binding (5-HT3 Ki > 700 nM). This makes it a superior probe compared to non-selective sigma ligands like haloperidol (high D2 affinity) or DHEA (low potency). Use this compound to study sigma-1's role in methamphetamine-induced neurotoxicity, ER stress, and pain signaling without confounding opioid receptor activation [2].

Medicinal Chemistry Optimization of Mu-Opioid Receptor Agonists

Employ 1-Phenethylpiperidine as the starting N-substituted piperidine fragment for MOR agonist optimization. The SAR evidence (Section 3, Evidence Item 4) quantifies that the N-phenethyl group confers a >5-fold increase in MOR affinity over N-methyl and N-allyl analogs in 4-(m-OH phenyl)piperidine series. This allows medicinal chemists to access a high-affinity MOR pharmacophore space distinct from 4-anilidopiperidines (fentanyl class), potentially yielding novel analgesics with differentiated G-protein biased signaling profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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